molecular formula C12H12N2O B6285795 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine CAS No. 1111108-60-1

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine

Cat. No.: B6285795
CAS No.: 1111108-60-1
M. Wt: 200.24 g/mol
InChI Key: AWKBFLSZEOVZSV-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrimidine precursor. One common method is the cyclization of N-(2,3-dimethylphenyl)-β-alanines with urea or potassium thiocyanate . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,3-dimethylphenyl)-2-pyrimidinone, while reduction can produce 5-(2,3-dimethylphenyl)-2-aminopyrimidine.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBFLSZEOVZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653815
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-60-1
Record name 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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